4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide
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Overview
Description
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide typically involves the reaction of allyl isothiocyanate with 1,1-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: It could be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with biological molecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: A simpler compound with similar functional groups.
1,1-Bis(2-chloroethyl)hydrazine: A precursor in the synthesis of the target compound.
Allyl isothiocyanate: Another precursor in the synthesis.
Uniqueness
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiosemicarbazides.
Properties
CAS No. |
92380-19-3 |
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Molecular Formula |
C8H15Cl2N3S |
Molecular Weight |
256.20 g/mol |
IUPAC Name |
1-[bis(2-chloroethyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C8H15Cl2N3S/c1-2-5-11-8(14)12-13(6-3-9)7-4-10/h2H,1,3-7H2,(H2,11,12,14) |
InChI Key |
PLXOXPBHQVMJGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NN(CCCl)CCCl |
Origin of Product |
United States |
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